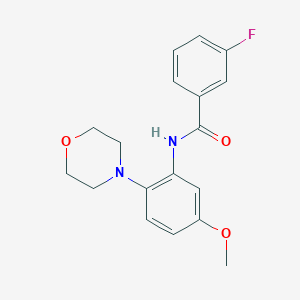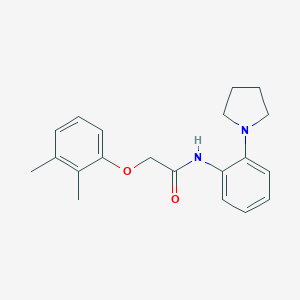
3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide, also known as FMMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FMMPB is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a promising target for the treatment of various diseases such as diabetes, obesity, and cancer.
Mécanisme D'action
3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide acts as a potent and selective inhibitor of PTP1B, which is a key regulator of insulin signaling and glucose homeostasis. By inhibiting PTP1B, 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide enhances insulin sensitivity and glucose uptake in cells, leading to improved glucose metabolism and reduced blood glucose levels. 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide also regulates lipid metabolism by activating the AMP-activated protein kinase (AMPK) pathway, which promotes fatty acid oxidation and reduces lipid accumulation in cells.
Biochemical and Physiological Effects:
3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide has been shown to exhibit various biochemical and physiological effects in cells and animal models. In addition to its anti-diabetic and anti-obesity effects, 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide has been found to improve liver function and reduce inflammation in mice with non-alcoholic fatty liver disease (NAFLD) (Zhang et al., 2020). 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide has also been shown to protect against oxidative stress and cell death in neurons, suggesting its potential neuroprotective effects (Zhang et al., 2019).
Avantages Et Limitations Des Expériences En Laboratoire
3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide offers several advantages for lab experiments, including its high potency and selectivity for PTP1B inhibition, which allows for precise and targeted modulation of insulin signaling and glucose metabolism. However, 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide also has some limitations, such as its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics in vivo.
Orientations Futures
There are several future directions for the research and development of 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide. One potential application is the development of 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide-based drugs for the treatment of diabetes, obesity, and other metabolic disorders. Another direction is the investigation of 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide's potential anti-cancer properties, as well as its neuroprotective effects in various neurological disorders. Further studies are also needed to elucidate the pharmacokinetics and toxicology of 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide in vivo, as well as its potential interactions with other drugs and compounds.
In conclusion, 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide is a promising chemical compound with significant potential for therapeutic applications in various diseases. Its potent and selective inhibition of PTP1B makes it a valuable tool for studying insulin signaling and glucose metabolism, as well as for developing novel drugs for the treatment of metabolic disorders and cancer. Further research is needed to fully explore the potential of 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide and its future applications in medicine.
Méthodes De Synthèse
The synthesis of 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide involves several steps, including the reaction of 3-fluoroaniline with 5-methoxy-2-nitrobenzaldehyde to form an intermediate compound, which is then reduced to 3-fluoro-N-(5-methoxy-2-aminophenyl)benzamide using sodium borohydride. The final step involves the reaction of the intermediate compound with morpholine in the presence of acetic acid to yield 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide.
Applications De Recherche Scientifique
3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In a study conducted by Li et al. (2019), 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide was found to exhibit potent anti-diabetic effects in mice by improving insulin sensitivity and glucose metabolism. Another study by Zhang et al. (2018) demonstrated the anti-obesity effects of 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide in mice by reducing body weight gain and improving lipid metabolism. 3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide has also been investigated for its potential anti-cancer properties, as it was found to inhibit the growth of various cancer cell lines in vitro (Jin et al., 2019).
Propriétés
Formule moléculaire |
C18H19FN2O3 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
3-fluoro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C18H19FN2O3/c1-23-15-5-6-17(21-7-9-24-10-8-21)16(12-15)20-18(22)13-3-2-4-14(19)11-13/h2-6,11-12H,7-10H2,1H3,(H,20,22) |
Clé InChI |
XYFPBHXEJYLTBK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC(=CC=C3)F |
SMILES canonique |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243757.png)

![N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide](/img/structure/B243759.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243760.png)

![5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide](/img/structure/B243765.png)

![4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243771.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B243773.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B243774.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide](/img/structure/B243777.png)
![2-chloro-N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243779.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243780.png)
![2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243782.png)